Home > Products > Screening Compounds P10843 > 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide -

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide

Catalog Number: EVT-10899260
CAS Number:
Molecular Formula: C25H37NO4
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]-N-ethylhept-5-enamide, commonly known as bimatoprost, is a synthetic compound classified as a prostaglandin analog. It is primarily used in ophthalmic applications for the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Bimatoprost has garnered attention due to its efficacy and has been developed into various formulations for clinical use.

Source

Bimatoprost was initially developed by Allergan and is marketed under the brand name Lumigan. It is derived from prostaglandin F2α and has been extensively studied for its pharmacological properties and therapeutic applications. The compound's structure and properties have been detailed in various scientific publications and patent filings, which outline its synthesis, reactions, and mechanisms of action.

Classification

Bimatoprost falls under the category of ophthalmic agents, specifically prostaglandin analogs. It is classified as a selective agonist of the prostaglandin F receptor (FP receptor), which mediates its effects on intraocular pressure.

Synthesis Analysis

Methods

The synthesis of bimatoprost involves several steps, typically starting from simple organic precursors. One common method includes the use of Wittig reactions to construct the double bonds in the heptenamide structure. The synthesis pathway can be summarized as follows:

  1. Formation of Cyclopentyl Derivative: Starting materials are reacted to form a cyclopentyl structure with hydroxyl groups.
  2. Wittig Reaction: A phosphonium salt is utilized to introduce the alkene functionality at the appropriate position.
  3. Final Modifications: The N-ethyl group is introduced through an amide coupling reaction.

Technical Details

The synthesis has been optimized for large-scale production, ensuring high purity and yield. Various solvents such as tetrahydrofuran are used in reactions, and conditions are carefully controlled to facilitate specific transformations while minimizing side reactions.

Molecular Structure Analysis

Structure

Bimatoprost's molecular formula is C25H37NO4C_{25}H_{37}NO_{4}, with a molecular weight of approximately 415.6 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure.

Data

  • Molecular Weight: 415.58 g/mol
  • XLogP3: 2.8 (indicating moderate lipophilicity)
  • Topological Polar Surface Area: 89.8 Ų
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 12

The structural representation includes hydroxyl groups that enhance its solubility and biological activity.

Chemical Reactions Analysis

Reactions

Bimatoprost undergoes several chemical transformations during its synthesis and metabolism:

  1. Hydrolysis: In vivo, bimatoprost is hydrolyzed to its active form, bimatoprost acid.
  2. Oxidation and N-deethylation: These processes occur after systemic absorption, leading to various metabolites.
  3. Glucuronidation: This phase II metabolic reaction facilitates excretion through urine.

Technical Details

Mechanism of Action

Process

Bimatoprost acts primarily by binding to the FP receptor in the eye, leading to increased outflow of aqueous humor through both the conventional and unconventional pathways. This results in a decrease in intraocular pressure.

Data

The compound's pharmacokinetics reveal that it penetrates ocular tissues effectively, with a volume of distribution at steady state being approximately 0.67 L/kg and a clearance rate of 1.5 L/hr/kg following intravenous administration.

Physical and Chemical Properties Analysis

Physical Properties

Bimatoprost appears as a white to off-white solid or powder. It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Bimatoprost is stable under normal storage conditions but may degrade under extreme pH or temperature.
  • pKa Values: The compound exhibits acidic properties due to the presence of hydroxyl groups.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed for quality control during manufacturing.

Applications

Scientific Uses

Bimatoprost is primarily used in ophthalmology for:

  • Treatment of Glaucoma: Reducing intraocular pressure in patients with open-angle glaucoma.
  • Ocular Hypertension Management: Effectively lowering elevated intraocular pressure.

Additionally, it has been investigated for potential applications in promoting eyelash growth and treating other ocular conditions due to its ability to stimulate hair follicles.

Synthetic Methodologies and Reaction Mechanisms

Stereoselective Synthesis of Cyclopentyl Core Structure

The cyclopentyl ring in bimatoprost houses three hydroxyl groups at positions C1, C3, and C5, with the C1 and C2 positions acting as attachment points for the phenylpentenyl and heptenamide chains, respectively. Stereoselective synthesis of this core relies on prostaglandin F₂α (PGF₂α) as a biosynthetic precursor. Key steps involve:

  • Asymmetric Dihydroxylation: The Corey-Bakshi-Shibata (CBS) catalyst enables enantioselective dihydroxylation of cyclopentene precursors. For bimatoprost, this achieves the trans orientation of the C3 and C5 hydroxyl groups, which is essential for receptor binding .
  • Chiral Auxiliary-Mediated Cyclization: Enantiopure cyclopentane intermediates are constructed using Evans aldol reactions or Shi epoxidation, ensuring the 1R,2R,3R,5S absolute configuration [5].
  • Protecting Group Strategy: Temporary silyl ethers (e.g., tert-butyldimethylsilyl*) or acetonides shield hydroxyl groups during subsequent reactions. Global deprotection under mild acidic conditions (e.g., acetic acid/water) yields the triol without epimerization .

Table 1: Key Stereocenters in the Bimatoprost Cyclopentyl Core

Carbon PositionConfigurationFunctional Role
C1RAnchors phenylpentenyl chain
C2RLinks heptenamide moiety
C3RHydrogen-bond donor for FP receptor interaction
C5SCoordinates aqueous humor outflow modulation

Wittig Reaction Optimization for Alkene Functionalization

The C7–C8 (hept-5-enamide) and C13–C14 (pent-1-en-1-yl) alkenes are installed via Wittig olefination, which converts carbonyl precursors to alkenes using phosphonium ylides [2] [10].

Mechanistic Considerations

  • Ylide Synthesis: Triphenylphosphine reacts with alkyl halides (e.g., 4-bromo-N-ethylbutyramide) via Sₙ2 to form phosphonium salts. Deprotonation with strong bases (n-butyllithium) generates nucleophilic ylides [2] [6].
  • Oxaphosphetane Formation: The ylide attacks the aldehyde carbonyl of the cyclopentyl precursor, forming a four-membered oxaphosphetane ring. This collapses to release triphenylphosphine oxide and the desired alkene [10].

Optimization for Stereoselectivity

  • Stabilized vs. Non-Stabilized Ylides:
  • Non-stabilized ylides (electron-donating R groups) favor Z-alkenes due to rapid, irreversible oxaphosphetane formation [10].
  • Stabilized ylides (electron-withdrawing R groups, e.g., esters) afford E-alkenes via equilibration of betaine intermediates [2].
  • Solvent and Temperature Control: Tetrahydrofuran (THF) at −78°C suppresses side reactions and enhances Z-selectivity for the hept-5-enamide chain . Lithium iodide additives promote E-selectivity for the phenylpentenyl side chain by stabilizing the anti-betaine [2].

Table 2: Wittig Conditions for Bimatoprost Alkene Chains

Alkene SegmentYlide TypeConditionsStereoselectivityYield
Hept-5-enamide (C7=C8)Non-stabilizedTHF, −78°C, nBuLi>90% Z75–80%
Pent-1-en-1-yl (C13=C14)Semi-stabilizedTHF, 0°C, LiI additive85% E70–75%

Amide Coupling Strategies for N-Ethylhept-5-enamide Moiety

The N-ethylhept-5-enamide group is appended via amide bond formation between the carboxylic acid of the heptenoic chain and ethylamine. Standard carbodiimide couplings risk racemization at adjacent stereocenters, necessitating optimized protocols [3] [7].

Reagent Selection

  • Carbodiimides (DIC): Dicyclohexylcarbodiimide (DCC) is avoided due to insoluble dicyclohexylurea byproducts. Diisopropylcarbodiimide (DIC) is preferred, as its urea derivative remains soluble during solid-phase synthesis [3].
  • Phosphonium/Guanidinium Salts: Benzotriazole-based reagents like PyBOP or HATU generate active esters in situ, minimizing epimerization:
  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate enables coupling in <10 minutes with <1% racemization [3] [7].
  • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate avoids carcinogenic byproducts (unlike BOP) [3].

Additives for Racemization Suppression

  • 1-Hydroxybenzotriazole (HOBt): Quenches acylurea intermediates that promote epimerization [3].
  • CuCl₂: Added in trace amounts (1 equiv) to inhibit base-catalyzed racemization during coupling of acid-sensitive residues [7].

Table 3: Amide Coupling Reagents for N-Ethylhept-5-enamide Formation

Coupling ReagentAdditiveRacemization (%)Reaction TimeKey Advantage
HATUHOBt<1%5–10 minFast, low epimerization
PyBOPDIEA<2%15–20 minNon-carcinogenic byproducts
DICHOBt/CuCl₂3–5%30–60 minCost-effective for large scale

Challenges in Maintaining Stereochemical Integrity During Large-Scale Production

Scale-up of bimatoprost synthesis introduces vulnerabilities in stereochemical purity due to epimerization, polymorph conversion, and thermal instability [5].

Epimerization Risks

  • Base-Catalyzed Epimerization: The C15 hydroxyl (adjacent to the enamide) is prone to epimerization under basic conditions during amide coupling or purification. Mitigation involves:
  • Low-temperature (−20°C) reactions .
  • Aprotic solvents (acetonitrile) to limit proton exchange [5].
  • Acid-Catalyzed Degradation: The cyclopentyl core’s allylic alcohols dehydrate under acidic conditions, forming Δ²-prostaglandin impurities. Buffered extraction (pH 6.5–7.5) is critical .

Polymorph Control

Bimatoprost exists in two crystalline forms:

  • Form I: Metastable, prepared by cooling amorphous bimatoprost from ethanol. Melting point: 65–68°C [5].
  • Form II: Thermodynamically stable, obtained by thermal cycling of Form I (55°C ↔ 72°C). Melting point: 70.9°C (onset), 74.5°C (peak) [5].Failure to convert Form I to Form II risks precipitation in ophthalmic formulations, causing variable bioavailability or ocular injury [5].

Thermal and Process Optimization

  • Thermal Cycling: Form I converts quantitatively to Form II via 3–9 cycles of heating (55°C → 72°C at 2°C/min) and slow cooling (72°C → 55°C at 0.2–0.5°C/min) [5].
  • Tandem Hydrogenation: Unsaturated precursors are hydrogenated using chiral Rh(I)/DuPhos catalysts to install stereocenters in a single step, avoiding multi-step protection/deprotection [8].

Properties

Product Name

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)

InChI Key

AQOKCDNYWBIDND-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.